Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate
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Overview
Description
Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate is an organic compound with a complex structure that includes a hept-2-enoate backbone, a phenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by esterification. The reaction conditions often require the use of catalysts such as acids or bases to facilitate the condensation and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
- Methyl (3S,4R,5R,6S)-4,5,6-tris(methoxymethoxy)-3-phenyl-7-octenoate
- rel-(4R,5R)-5-(4-Chlorophenyl)-4-methyl-2-thiazolidinone
Comparison: Methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate is unique due to its specific structural features, such as the presence of both a phenyl group and a hept-2-enoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from similar compounds that may lack one or more of these features.
Properties
CAS No. |
827605-68-5 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
methyl (4R,5R)-4-methyl-7-oxo-5-phenylhept-2-enoate |
InChI |
InChI=1S/C15H18O3/c1-12(8-9-15(17)18-2)14(10-11-16)13-6-4-3-5-7-13/h3-9,11-12,14H,10H2,1-2H3/t12-,14-/m1/s1 |
InChI Key |
SVOMJHGWCAONHJ-TZMCWYRMSA-N |
Isomeric SMILES |
C[C@H](C=CC(=O)OC)[C@@H](CC=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=CC(=O)OC)C(CC=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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